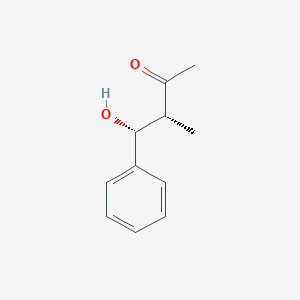
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (3R,4R) configuration specifies the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- can be achieved through several methods. One common approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. For example, 1-phenyl-3-buten-2-one can be epoxidized using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. This reaction yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantiomeric excess. The epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired (3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-phenyl-3-methyl-2-butanone, while reduction of the carbonyl group can produce 4-hydroxy-3-methyl-4-phenylbutanol.
Scientific Research Applications
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the phenyl group.
4-Phenyl-2-butanone: Similar but lacks the hydroxyl and methyl groups.
3-Hydroxy-4-phenylbutan-2-one: Similar but differs in the position of the hydroxyl group.
Uniqueness
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and phenyl groups. This combination of features makes it valuable in asymmetric synthesis and chiral studies.
Properties
CAS No. |
283151-88-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,11,13H,1-2H3/t8-,11+/m0/s1 |
InChI Key |
PSMPCPHOQAAKLW-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















